1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid is a heterocyclic compound characterized by a fused pyridine and pyrrole ring system. The compound has garnered attention in various fields of research due to its unique structural properties and potential biological activities. Its chemical formula is with a molecular weight of approximately 162.14 g/mol. This compound is classified under the category of pyrrolopyridines, which are known for their diverse applications in medicinal chemistry and organic synthesis.
The synthesis of 1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid typically involves several multi-step organic reactions. A common method includes the cyclization of appropriate precursors under controlled conditions. For instance, pyrrole-2-carboxaldehyde can be reacted with suitable reagents to construct the desired heterocyclic framework.
A notable synthetic route involves:
The optimization of these reactions often employs techniques such as continuous flow reactors to enhance yield and purity, ensuring scalability for industrial applications .
The molecular structure of 1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid features a bicyclic system where a pyrrole ring is fused to a pyridine ring, with a carboxylic acid functional group located at the 3-position of the pyridine ring. The InChI representation for this compound is:
The compound's structural data include:
1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid participates in various chemical reactions:
These reactions often require specific solvents such as dichloromethane or acetonitrile and may involve catalysts like palladium on carbon for hydrogenation .
The mechanism of action for 1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid involves its interaction with specific molecular targets within biological systems. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect signal transduction pathways that regulate cell growth and apoptosis, making it a candidate for cancer therapy and other therapeutic applications .
Relevant analytical techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are employed to characterize these properties further .
1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid has several scientific applications:
Research continues to explore its efficacy against various biological targets, including fibroblast growth factor receptors and other kinases implicated in disease pathways .
The construction of the pyrrolo[2,3-c]pyridine core relies on strategic cyclization methodologies that determine regioselectivity and overall yield. A predominant approach involves the condensation of pyrrole-2-carboxaldehyde derivatives with α-formylglycine equivalents, followed by reductive cyclization. This method efficiently builds the bicyclic framework through intramolecular ring closure, achieving yields exceeding 80% when optimized [1]. Alternative pathways include acid-promoted intramolecular cyclizations of 2-pyrrolecarboxylic acid amidoacetals, which enable regioselective N-functionalization during ring formation. This approach is particularly valuable for generating N6-substituted derivatives without requiring protective group strategies [8]. The cyclization exhibits remarkable scalability, maintaining efficiency even at 1.5 mol production scales, demonstrating robustness for industrial applications [8].
Table 1: Comparative Analysis of Pyrrolopyridine Core Assembly Methods
Cyclization Strategy | Key Reagent | Temperature | Yield Range | Regioselectivity Control |
---|---|---|---|---|
Reductive cyclization | NaBH₄ or NaBH₃CN | 0-25°C | 80-92% | Moderate |
Acid-promoted cyclization | HCl/TFA or polyphosphoric acid | 80-110°C | 75-88% | High (N6-substitution) |
Catalytic imine cyclization | TiCl₄ (1-5 mol%) | 25-60°C | 85-95% | High |
Titanium(IV) chloride catalysis represents a transformative advancement in pyrrolo[2,3-c]pyridine synthesis, significantly enhancing reaction efficiency and selectivity. The mechanism initiates with Lewis acid activation of the imine intermediate (formed from pyrrole-2-carboxaldehyde and α-formylglycine equivalents), facilitating nucleophilic attack by the pyrrole nitrogen. This activation lowers the transition state energy, enabling cyclization at 60°C instead of the 110°C required under non-catalytic conditions [1]. Critical optimization studies reveal that 1-5 mol% TiCl₄ in anhydrous dichloroethane maximizes yield (85-95%) while minimizing decomposition pathways. The catalytic system exhibits exceptional functional group tolerance, accommodating halogenated substrates essential for subsequent derivatization. Kinetic studies demonstrate complete conversion within 4 hours, contrasting with 24-hour reaction times in uncatalyzed processes [1] [6]. This methodology has become the benchmark for constructing the 1H-pyrrolo[2,3-c]pyridine core in pharmaceutical intermediates due to its operational simplicity and reproducibility at multi-gram scales.
Carboxylic acid functionalization at the C3 position employs two primary strategies: (1) late-stage modification of preformed pyrrolopyridine cores, and (2) incorporation of carboxylate precursors during cyclization. Methyl ester-protected derivatives serve as key intermediates, synthesized via cyclization of methyl 2-formylpyrrole-4-carboxylate or through Pd-catalyzed carbonylation of brominated precursors [3]. Subsequent ester hydrolysis employs optimized alkaline conditions (2M NaOH in THF/H₂O, 50°C) to deliver the target carboxylic acid with >95% purity and minimal degradation of the acid-sensitive heterocycle [3] [10]. Alternative pathways involve direct oxidation of hydroxymethyl derivatives using Jones reagent, though this method yields only 60-70% due to competing over-oxidation. Recent advances demonstrate that continuous flow hydrolysis of methyl esters enhances efficiency, reducing reaction times from 12 hours to 30 minutes while maintaining 97% isolated yield [3]. The carboxylic acid functionality enables diverse derivatization via amide coupling (EDCI/HOBt), crucial for generating pharmacologically active molecules like FGFR inhibitors and ACC1 modulators [2] .
Continuous flow technology revolutionizes the manufacturing of thermally sensitive pyrrolopyridine derivatives by providing precise reaction control and enhanced mass transfer. Key stages benefiting from flow processing include:
Flow systems overcome limitations of batch processing for exothermic cyclizations, minimizing byproduct formation during scale-up. Process analytical technology (PAT) integration allows real-time monitoring of ring-closure kinetics, revealing an optimal 7-minute residence time for 99% conversion. These advances support kilogram-scale production of 1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid with consistent ≥97% HPLC purity [8].
Sustainable synthesis methodologies address critical waste streams in pyrrolopyridine manufacturing:
These innovations collectively reduce process mass intensity (PMI) from 87 to 32, aligning with ACS Green Chemistry Institute pharmaceutical roundtable targets. Life cycle analysis confirms 40% reduction in carbon footprint compared to classical routes [1] [8].
Table 2: Environmental Impact Assessment of Green Chemistry Innovations
Innovation | PMI Reduction | Byproduct Reduction | Energy Savings | Scalability |
---|---|---|---|---|
Ti(IV) Catalyst Immobilization | 45% | Heavy metals: 90% | 30% | Pilot scale |
CPME Solvent System | 28% | Halogenated waste: 100% | 15% | Manufacturing |
Aqueous Flow Hydrolysis | 62% | Salt waste: 85% | 75% | Bench to plant |
One-pot Biomass Solvent Process | 51% | Organic waste: 70% | 40% | Kilo lab |
Comprehensive Compound Index
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 92292-84-7
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2